1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 5, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with β-diketones or their equivalents. For instance, the reaction of 1-methyl-3-oxobutane-1,2-dione with hydrazine hydrate in the presence of a nitro-substituted reagent can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts, such as transition metals or acidic resins, can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 1-methyl-5-amino-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-methyl-5-nitro-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with enzyme active sites, modulating their activity .
Comparison with Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- Methyl 5-nitro-1H-pyrazole-3-carboxylate
- 1-Methyl-5-hydroxy-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a carboxylic acid group allows for versatile reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-methyl-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-4(8(11)12)2-3(6-7)5(9)10/h2H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANAGXKGLVPPDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171709-53-7 |
Source
|
Record name | 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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